molecular formula C15H13ClN2O4S B2911898 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 461399-66-6

2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2911898
CAS No.: 461399-66-6
M. Wt: 352.79
InChI Key: DCKPHZJOPPROGI-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 4-chlorophenyl group attached via a sulfur atom to an acetamide backbone. The N-substituent is a 2-methoxy-5-nitrophenyl moiety, which introduces strong electron-withdrawing (nitro) and electron-donating (methoxy) groups. Such structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors and receptor ligands, due to their ability to modulate electronic and steric properties .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKPHZJOPPROGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

  • Formation of the Chlorophenyl Sulfanyl Group: This can be achieved by reacting 4-chlorophenyl with a suitable sulfanylating agent under controlled conditions.

  • Introduction of the Nitrophenyl Acetamide Moiety: The nitrophenyl group is introduced through a nitration reaction, followed by acetylation to form the acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amine derivatives.

  • Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amino derivatives and hydrazine derivatives.

  • Substitution Products: Sulfanyl derivatives and amine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and microbial processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfanyl Acetamide Derivatives

Key Structural Variations
Compound Name Sulfanyl-Attached Group N-Substituent Key Features Reference
Target Compound 4-Chlorophenyl 2-Methoxy-5-nitrophenyl Nitro group enhances electron deficiency; methoxy aids solubility. -
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (I) 4,6-Diaminopyrimidin-2-yl 4-Chlorophenyl Pyrimidine ring enables π-π stacking; diamine groups facilitate hydrogen bonding.
2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide 4-Ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl 4-Fluorophenyl Triazole-pyridine hybrid enhances metal coordination potential; fluorine improves bioavailability.
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide 5-Substituted-1,3,4-oxadiazole-2yl 2-Methoxy-5-chlorophenyl Oxadiazole ring increases rigidity; chloro and methoxy balance lipophilicity.

Substituted Phenyl Acetamides

Electronic and Steric Effects
Compound Name Phenyl Substituents Impact on Properties
Target Compound 2-Methoxy-5-nitro Nitro group increases electrophilicity; methoxy enhances solubility via hydrogen bonding.
2-(4-Chlorophenoxy)-N-(2-Methoxy-5-Nitrophenyl)Acetamide () 2-Methoxy-5-nitro Phenoxy group reduces sulfur’s hydrogen-bond acceptor capacity compared to sulfanyl.
N-(4-Fluorophenyl)-2-Chloroacetamide () 4-Fluoro Fluorine’s electronegativity improves metabolic stability; simpler structure lacks sulfanyl moiety.

Enzyme Inhibition

  • Oxadiazole Derivatives () : Show moderate inhibition against acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC₅₀ values ranging 50–100 µM. The 2-methoxy-5-chlorophenyl group likely enhances target binding .
  • VUAA-1 and OLC-12 () : Orco agonists with EC₅₀ values <10 µM, suggesting sulfanyl-triazole derivatives are potent insect olfactory receptor modulators .

Structural Insights from Crystallography

  • Compound I () : Intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, stabilizing the conformation. Pyrimidine-benzene dihedral angles (~42°) influence packing into corrugated layers .
  • N-(4-Methoxyphenyl)Acetamide () : Lacks sulfanyl group but shares an acetamide backbone; hydrogen-bonded dimers highlight the role of methoxy in crystal packing .

Key Differences and Implications

Sulfanyl vs.

Nitro vs. Chloro Substituents : The nitro group in the target compound increases electrophilicity, which may enhance reactivity in enzyme inhibition compared to chloro analogs .

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide, with CAS number 461399-66-6, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C₁₅H₁₃ClN₂O₄S
  • Molecular Weight: 352.79 g/mol
  • IUPAC Name: 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Thioether: Reaction between 4-chlorothiophenol and an appropriate alkyl halide.
  • Coupling Reaction: The thioether is coupled with 2-methoxy-5-nitroaniline using coupling reagents like EDCI in the presence of a base.
  • Final Product Formation: The final compound is obtained through acetamide formation.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing similar functional groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL .

Anticancer Activity

Studies have highlighted the anticancer potential of compounds with similar structures. For example, some derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects, particularly in models related to neurodegenerative diseases such as Alzheimer's. Modified derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's treatment. For instance, certain derivatives exhibited IC50 values as low as 0.08 μM against BuChE, indicating high potency .

The biological activity of 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
  • Antioxidant Activity: It may also exhibit antioxidant properties, reducing oxidative stress in neuronal tissues .

Research Findings and Case Studies

Recent studies have provided insights into the biological efficacy of related compounds:

  • Neurotoxicity Studies: In vitro assessments demonstrated that certain derivatives had acceptable cytotoxicity profiles against neuronal cell lines (e.g., SH-SY5Y), suggesting safety for further development .
  • Antioxidant Capacity: Comparative studies indicated that some derivatives possess significant antioxidant activities, contributing to their neuroprotective effects .

Comparison with Similar Compounds

CompoundAChE IC50 (μM)BuChE IC50 (μM)Neuroprotective Activity
Compound A0.62 ± 0.030.69 ± 0.041Moderate
Compound B0.30 ± 0.010.35 ± 0.021High
2-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamideTBDTBDTBD

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